molecular formula C10H8ClNO2S B1367010 Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate CAS No. 59713-58-5

Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate

Cat. No.: B1367010
CAS No.: 59713-58-5
M. Wt: 241.69 g/mol
InChI Key: SHNDXZGVWCFUED-UHFFFAOYSA-N
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Description

Historical Development and Significance

Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate was first synthesized in 1977 by Khan and Guarconi through the chlorination of ethyl 4-hydroxythieno[2,3-B]pyridine-5-carboxylate using phosphorus oxychloride (POCl₃) in dioxane under inert conditions. This marked a pivotal advancement in heterocyclic chemistry, as the compound became a key intermediate for synthesizing biologically active derivatives. Its significance grew with the discovery of thieno[2,3-B]pyridine derivatives exhibiting anticancer, antiplatelet, and antimicrobial properties. For instance, derivatives of this scaffold have shown potent inhibition of cervical cancer cell lines and phosphoinositide-specific phospholipase C (PLC) enzymes, underscoring its role in medicinal chemistry.

Position within Heterocyclic Chemistry

Thieno[2,3-B]pyridines belong to the bicyclic heterocyclic family, combining a thiophene ring fused to a pyridine moiety at the 2,3-positions (Figure 1). This fusion creates a conjugated π-system with unique electronic properties, enabling interactions with biological targets such as enzymes and receptors. The chlorine substituent at position 4 and the ethyl ester group at position 5 enhance reactivity, facilitating nucleophilic substitutions and cross-coupling reactions. These features make the compound a versatile precursor for synthesizing derivatives with tailored pharmacological profiles.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₈ClNO₂S
Molecular Weight 241.69 g/mol
CAS Registry Number 59713-58-5
Appearance Brown crystalline solid
Melting Point 71–72°C

Nomenclature and Structural Classification

The IUPAC name This compound reflects its bicyclic structure and substituents (Figure 1). The pyridine ring is numbered such that the nitrogen atom occupies position 1, while the thiophene fusion occurs at positions 2 and 3. The chlorine atom is located at position 4, and the ethyl ester group is at position 5. This nomenclature aligns with the fused-ring numbering system specified in IUPAC guidelines. Structurally, the compound is classified as a sulfur- and nitrogen-containing bicyclic heterocycle, with the ester and chloro groups enabling diverse chemical modifications.

Table 2: Representative Synthetic Routes

Method Conditions Yield Reference
Chlorination with POCl₃ Dioxane, 105°C, 2 h, inert atm 99%
Ester hydrolysis Ethanol, NaOH, reflux High

Structural and Functional Insights

The compound’s reactivity is driven by its electron-deficient pyridine ring and electron-rich thiophene moiety. The chlorine atom at position 4 acts as a leaving group, enabling nucleophilic aromatic substitution, while the ester at position 5 can undergo hydrolysis to carboxylic acids or transesterification. These properties are exploited in synthesizing derivatives such as 4-aminothieno[2,3-B]pyridines, which show enhanced bioactivity.

Applications in Drug Discovery

This compound serves as a cornerstone for developing kinase inhibitors, anticancer agents, and antimicrobial compounds. For example, its carbonitrile derivatives inhibit protein kinases involved in cancer progression, while structural analogs disrupt glycolipid metabolism in cancer stem cells. The compound’s adaptability underscores its enduring relevance in pharmaceutical research.

Properties

IUPAC Name

ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-5-12-9-6(8(7)11)3-4-15-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDXZGVWCFUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495110
Record name Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59713-58-5
Record name Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate typically involves the reaction of 4-hydroxythieno[2,3-B]pyridine-5-carboxylic acid ethyl ester with phosphorus oxychloride. This reaction is carried out under reflux conditions, resulting in the chlorination of the thieno[2,3-B]pyridine ring .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Building Block for Therapeutic Agents

Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate is utilized as a precursor for synthesizing various therapeutic agents. It has been particularly noted for its potential in developing anticancer, antiviral, and anti-inflammatory compounds.

Antitumor Activity

Research indicates that derivatives of thieno[2,3-B]pyridine exhibit significant antitumor properties. This compound has shown effectiveness against several human cancer cell lines, with IC50_{50} values ranging from low micromolar to nanomolar concentrations. The mechanism involves the inhibition of specific protein kinases and enzymes critical for tumor growth and survival, including cytochrome P450 enzymes (CYP1A2 and CYP2C19) .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound is instrumental in studying enzyme inhibition and receptor interactions. Its ability to inhibit specific enzymes allows researchers to explore its potential as a drug candidate targeting various diseases. For example, it has been evaluated for its selectivity against phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in cancer and neurodegenerative disorders .

Materials Science

Organic Electronics

This compound is being investigated for applications in materials science, particularly in the development of organic electronic materials. Its properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs), highlighting its versatility beyond biological applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the thieno[2,3-B]pyridine scaffold significantly influence its potency against biological targets. For instance:

  • Substitution Effects : Introducing different substituents at various positions can enhance or diminish biological activity.
  • Comparative Analysis : Studies comparing this compound with structurally similar derivatives reveal that substitution patterns lead to differences in biological efficacy.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antitumor Studies : In vitro evaluations have demonstrated its capacity to inhibit cancer cell proliferation across multiple lines.
  • Enzyme Selectivity Profiling : Research has shown its selective inhibition of PI5P4Kγ among other kinases, suggesting potential therapeutic avenues in oncology and neurodegeneration .

Mechanism of Action

The mechanism of action of Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Table 1: Key Structural Analogs and Modifications
Compound Name Substituent at Position 4 Core Heterocycle Key Modifications Biological Activity References
Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate Cl Thieno[2,3-b]pyridine None (parent compound) Intermediate only
Ethyl 4-(4-cyano-4-methylpiperidin-1-yl) derivative 4-Cyano-piperidine Thieno[2,3-b]pyridine Nucleophilic substitution ALDH1A1 inhibitor candidate
Ethyl 7-cyclopropyl-2-(arylamino) derivatives Arylamino Thieno[2,3-b]pyridine Pd-catalyzed amination Weak antibacterial activity
Methyl 4-chloropyrrolo[2,3-b]pyridine-5-carboxylate Cl Pyrrolo[2,3-b]pyridine Ester group (methyl vs. ethyl) Not reported
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Cl, Methyl Thieno[2,3-d]pyrimidine Pyrimidine core substitution Not reported

Key Observations :

  • Substituent Effects: The 4-chloro group is critical for reactivity. For example, aryl amino derivatives showed weak antibacterial effects .
  • Ester Group : Methyl esters (e.g., methyl 4-chloropyrrolo[2,3-b]pyridine-5-carboxylate) may offer improved metabolic stability compared to ethyl esters, though this requires further validation .
Table 2: Reaction Pathways and Derivatives
Reaction Type Reagents/Conditions Product Example Application References
Nucleophilic substitution 4-Methylpiperidine-4-carbonitrile, EtOH Ethyl 4-(4-cyano-4-methylpiperidin-1-yl) analog ALDH1A1 inhibitor synthesis
Pd-catalyzed amination Aryl amines, Pd(OAc)₂, CsF Ethyl 7-cyclopropyl-2-(arylamino) derivatives Antibacterial agent exploration
Ester hydrolysis NaOH, THF/MeOH Carboxylic acid derivatives Enhanced solubility for bioactivity

Key Findings :

  • coli or S. aureus .
  • Ester Hydrolysis : Conversion to carboxylic acids (e.g., 10a) improved activity marginally, suggesting that the free acid moiety may enhance target binding .

Biological Activity

Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H8ClNO2S
  • Molecular Weight : 241.69 g/mol
  • CAS Number : 59713-58-5
  • Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its interactions with various biological targets.

Antitumor Properties

Research indicates that thieno[2,3-b]pyridine derivatives, including this compound, exhibit significant antitumor activity. These compounds have been evaluated for their ability to inhibit specific enzymes involved in cancer progression .

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For example, it has shown effectiveness against various human cancer cell lines with IC50 values typically ranging from low micromolar to nanomolar concentrations .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific protein kinases and enzymes critical for tumor growth and survival. Notably, it has been found to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play a role in drug metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thieno[2,3-b]pyridine scaffold can significantly impact its potency and selectivity against biological targets.

Key Findings from SAR Studies

  • Substitution Effects : The introduction of different substituents at various positions on the thieno[2,3-b]pyridine ring can enhance or diminish biological activity. For instance, compounds with electron-withdrawing groups at the para position have shown increased potency against specific cancer cell lines .
  • Comparison with Analogous Compounds : A comparative analysis with structurally similar compounds reveals that variations in substitution patterns lead to differences in biological efficacy. For example, ethyl 4-(phenylamino)thieno[2,3-b]pyridine derivatives demonstrated varied antiplasmodial activity based on substituent position .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell proliferation with IC50 values below 10 µM in multiple cell lines .
Study 2Identified as a selective inhibitor of PI5P4Kγ with a KD value of 7.1 nM .
Study 3Showed cytotoxic effects on HEK293T cells with an IC50 value indicating moderate toxicity at higher concentrations .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C-4

The chlorine atom at the 4-position undergoes nucleophilic substitution with amines under thermal conditions. This reactivity is attributed to the electron-deficient nature of the thienopyridine ring system, which activates the C–Cl bond toward nucleophilic attack.

Key Reactions and Conditions:

NucleophileConditionsProductYieldReference
Anilines140°C, solvent-free, 4h4-(Phenylamino)thieno[2,3-b]pyridine-5-carboxylate derivatives70–96%
Piperidine derivativesMicrowave-assisted, DMF, 110°C4-(4-Cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate85%

Mechanistic Insights :

  • The reaction proceeds via an aromatic substitution mechanism, where the nucleophile displaces chlorine.

  • Steric and electronic effects of substituents on the aniline influence reaction efficiency. Electron-donating groups on the aniline enhance reactivity .

Ester Hydrolysis

The ethyl ester group at the 5-position undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

Hydrolysis Conditions:

Reagent SystemConditionsProductYield
NaOH (2.5 N), ethanol, reflux90 minutes4-Chlorothieno[2,3-b]pyridine-5-carboxylic acid99%
HCl (6 N), reflux24 hours4-Chlorothieno[2,3-b]pyridine-5-carboxylic acid40–50%

Applications :

  • The carboxylic acid intermediate is pivotal for synthesizing amides and other derivatives used in drug discovery .

Cross-Coupling Reactions

The 4-chloro substituent participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Suzuki-Miyaura Coupling:

ConditionsCoupling PartnerProductYield
Pd(PPh₃)₄, DMF, 110°CArylboronic acids4-Arylthieno[2,3-b]pyridine-5-carboxylates60–75%

Challenges :

  • Harsher conditions (elevated temperatures, polar solvents) are required compared to brominated analogs due to lower reactivity of the C–Cl bond .

Thermal and Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition onset at 152°C , indicating moderate thermal stability suitable for high-temperature reactions .

Q & A

Q. What are the critical synthetic steps for preparing Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate, and how is purity ensured?

The synthesis typically involves:

  • Cyclization : Starting from 2-nitrothiophene, reduction with tin/HCl forms bis-(2-thienylammonium) hexachlorostannate, which undergoes condensation with ethyl (ethoxymethylene) cyanoacetate to yield an acrylate intermediate .
  • Chlorination : Refluxing the intermediate in phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduces the chlorine atom at the 4-position (76% yield) .
  • Purification : Precipitation using petroleum ether or column chromatography ensures purity. Purity is validated via ¹H/¹³C NMR, DEPT, and HRMS .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR : ¹H and ¹³C NMR confirm substituent positions and ring structure. For example, the ethyl ester group typically appears as a quartet (δ ~4.2 ppm) and triplet (δ ~1.3 ppm) in ¹H NMR .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peak at m/z 297.035 for C₁₁H₉ClNO₂S) .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during chlorination?

Optimization strategies include:

  • Temperature control : Prolonged reflux in POCl₃ (110°C, 6 hours) maximizes chlorination efficiency while minimizing side products .
  • Catalyst screening : Adding catalytic DMAP (dimethylaminopyridine) may accelerate electrophilic substitution .
  • Solvent selection : Anhydrous solvents (e.g., toluene) prevent hydrolysis of POCl₃ .

Q. What methodologies are used to evaluate the compound’s cytotoxicity against multidrug-resistant (MDR) cancer cells?

Standard protocols involve:

  • Cell lines : Sensitive (CCRF-CEM) vs. MDR (CEM/ADR5000) leukemia cells .
  • Dose-response assays : 72-hour exposure followed by resazurin-based viability testing.
  • IC₅₀ calculation : Example: Ethyl 4-chlorothieno derivatives show IC₅₀ values of 2.58–4.49 µM against leukemia cells, with selectivity ratios (MDR/sensitive) <2, indicating partial retention of activity in resistant lines .

Q. How do structural modifications influence antiviral activity against HSV-1?

Structure-activity relationship (SAR) studies highlight:

  • Substituent effects : The 4-chloro group enhances electrophilicity for nucleophilic attack on viral enzymes, while the ethyl ester improves membrane permeability .
  • Rigid analogs : Cyclizing the phenylamino group into a benzo[b]thieno[3,2-h]-1,6-naphthyridine scaffold increases potency by enforcing planar conformations for DNA intercalation .
  • Bioisosterism : Replacing the thienopyridine core with acridone motifs maintains anti-HSV-1 activity (ED₅₀ ~4 µM) .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in biological activity between similar derivatives?

  • Comparative assays : Test analogs under identical conditions (e.g., Ethyl 4-chloro vs. 4-methyl derivatives show 10-fold differences in IC₅₀ due to Cl’s electron-withdrawing effects) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like HSV-1 thymidine kinase .
  • Metabolic stability : Check for esterase-mediated hydrolysis in cell media, which may reduce active metabolite concentrations .

Tables for Key Data

Q. Table 1: Cytotoxicity of Ethyl 4-Chlorothieno Derivatives

CompoundCCRF-CEM (IC₅₀, µM)CEM/ADR5000 (IC₅₀, µM)Selectivity Ratio
3b (Phenol derivative)2.58 ± 0.554.49 ± 0.291.74
3e (Thiophenol)3.91 ± 0.416.02 ± 0.371.54

Q. Table 2: Synthetic Yields Under Varied Conditions

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, 110°C, 6 hours76
Nucleophilic displacementAniline, 140°C, solvent-free40–50

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate
Reactant of Route 2
Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate

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